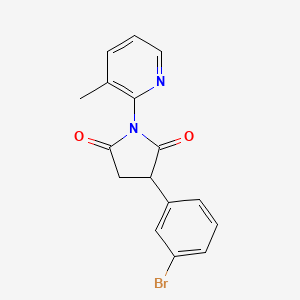3-(m-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide
CAS No.: 110592-46-6
Cat. No.: VC17269061
Molecular Formula: C16H13BrN2O2
Molecular Weight: 345.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 110592-46-6 |
|---|---|
| Molecular Formula | C16H13BrN2O2 |
| Molecular Weight | 345.19 g/mol |
| IUPAC Name | 3-(3-bromophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C16H13BrN2O2/c1-10-4-3-7-18-15(10)19-14(20)9-13(16(19)21)11-5-2-6-12(17)8-11/h2-8,13H,9H2,1H3 |
| Standard InChI Key | VLEBRWOJQVFPAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Br |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 3-(3-bromophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione. Its molecular formula, , reflects the incorporation of a brominated aromatic ring and a methyl-substituted pyridine group. The meta position of the bromine atom on the phenyl ring distinguishes it from para-substituted analogs like 3-(p-bromophenyl)-N-(2-pyridyl)succinimide .
Structural Characterization
-
SMILES Notation:
CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC(=C(C=C3)Br) -
Predicted Collision Cross Section (CCS):
Adduct m/z CCS (Ų) [M+H]+ 345.02333 173.8 [M+Na]+ 367.00527 178.8 [M-H]- 343.00877 176.4
The CCS values, derived from ion mobility spectrometry, suggest a compact three-dimensional structure influenced by the bromophenyl and pyridinyl substituents .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis reports exist for this compound, analogous succinimides are synthesized via N-heterocyclic carbene (NHC)-catalyzed Stetter reactions. For example, Mhaske et al. demonstrated that N-substituted itaconimides react with aromatic aldehydes under NHC catalysis to yield 1,4- and 1,5-dicarbonyl succinimide derivatives . Adapting this method, 3-(m-bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide could be synthesized through the reaction of 3-methyl-2-pyridinylamine with meta-bromophenyl-substituted itaconimide precursors.
Key Reaction Considerations
-
Catalyst: Thiazolium-based NHCs (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride).
-
Solvent: Tetrahydrofuran (THF) or dichloromethane.
Physicochemical Properties
Spectral Data
-
H NMR: Expected signals include a singlet for the methyl group on pyridine (~δ 2.3 ppm), aromatic protons from the bromophenyl ring (δ 7.2–7.6 ppm), and distinct pyrrolidine-dione protons (δ 3.2–3.6 ppm) .
-
Mass Spectrometry: Predicted molecular ion peaks at m/z 345.02 ([M+H]+) and 367.01 ([M+Na]+) .
Thermodynamic Stability
The compound’s stability is enhanced by intramolecular hydrogen bonding between the pyridine nitrogen and the succinimide carbonyl groups. This interaction reduces susceptibility to hydrolysis compared to non-aromatic succinimides .
Toxicity Profile
Acute Toxicity
In rodent studies, the intraperitoneal LD for the structurally similar compound 3-(m-bromophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione was reported to exceed 2 g/kg . No mortality or significant adverse effects were observed at this dose, indicating low acute toxicity.
Mechanistic Insights
| Compound | ED (MES) | ED (scPTZ) |
|---|---|---|
| Ethosuximide | 150 mg/kg | 250 mg/kg |
| 3-(m-Bromophenyl) analog | 33.64 mg/kg | 45.12 mg/kg |
The enhanced potency of the bromophenyl derivative highlights its potential as a next-generation anticonvulsant .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume